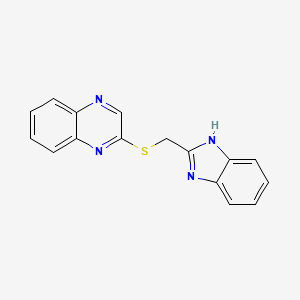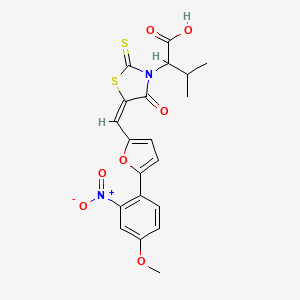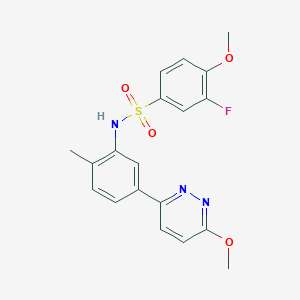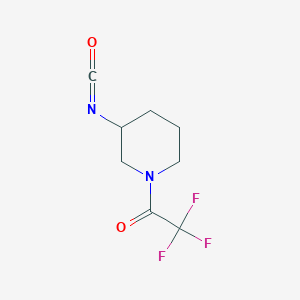
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline have been a subject of study due to their potential applications in various fields. For instance, the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through iridium-catalyzed acceptorless dehydrogenative alkylation has been reported. This method involves the liberation of water and hydrogen, indicating a green chemistry approach. The use of an Ir complex stabilized by a tridentate P^N^P ligand showed high catalytic activity for the synthesis of these compounds, highlighting the importance of catalyst selection in synthetic chemistry (Hille, Irrgang, & Kempe, 2014).
Antitumor Activity
A novel series of 2-(benzimidazol-2-yl)quinoxalines with pharmacophore groups such as piperazine, piperidine, and morpholine moieties, which are part of known antitumor drugs, was designed and synthesized. These compounds showed promising activity against a wide range of cancer lines, suggesting their potential as anticancer agents. The mechanism of their cytotoxic effect on certain cancer cells was associated with the induction of mitochondrial apoptosis, making them leading compounds for further study and development as new anticancer agents (Mamedov et al., 2022).
DNA Detection and Interaction
Benzimidazoquinolines substituted with various nuclei such as piperidine, pyrrolidine, and piperazine have been synthesized and characterized. These compounds, with their planar molecular structures, have shown potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity upon binding to ct-DNA. This property offers applications in bioanalytical chemistry for the detection and study of DNA (Perin et al., 2011).
Catalytic Applications
The use of magnetically separable manganese ferrite (MnFe2O4) nanopowder as a reusable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles and quinoxalines at room temperature under aerobic conditions has been developed. This method highlights the role of nanomaterials as efficient catalysts in organic synthesis, providing a simple and environmentally friendly approach (Brahmachari, Laskar, & Barik, 2013).
Antimicrobial Activity
The synthesis of benzimidazoles incorporating biologically active heterocycles such as quinoline has been explored for their antimicrobial properties. These compounds have shown potent inhibitory activity against various bacteria, offering insights into the design of new antimicrobial agents. Docking studies have been performed to understand the mode of action of these compounds, highlighting their potential as antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020).
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)17-9-16(20-12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFSSBPQBDSTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)
phenyl]ethylidene})amine](/img/structure/B2952951.png)


![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)

![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952959.png)

![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)

amine](/img/structure/B2952964.png)

![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)